1-(3-Bromo-2,2-dimethylpropyl)-4-methylbenzene
Description
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Properties
IUPAC Name |
1-(3-bromo-2,2-dimethylpropyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-10-4-6-11(7-5-10)8-12(2,3)9-13/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHWJFMBOSLAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Bromo-2,2-dimethylpropyl)-4-methylbenzene, also known as a brominated derivative of a substituted aromatic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its mechanisms of action, biological effects, and potential applications in various fields.
Chemical Structure and Properties
The compound features a brominated alkyl group attached to a methyl-substituted benzene core. Its molecular formula is , and it possesses unique structural characteristics that influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Studies have indicated that it may reduce inflammation markers in cellular models.
- Antitumor Properties : Preliminary investigations suggest that the compound could inhibit cancer cell proliferation.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit specific kinases, which are critical in cell signaling pathways related to growth and proliferation.
- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, thereby contributing to its antimicrobial and anti-inflammatory effects.
Antimicrobial Studies
A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 50 µg/mL for certain strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Anti-inflammatory Effects
In vitro studies using macrophage cell lines demonstrated that treatment with the compound reduced the secretion of pro-inflammatory cytokines (e.g., TNF-α and IL-6). The results indicated a dose-dependent response.
| Concentration (µM) | TNF-α Secretion (pg/mL) |
|---|---|
| 0 | 150 |
| 10 | 120 |
| 50 | 80 |
Antitumor Activity
Preliminary assays on human cancer cell lines showed that the compound inhibited cell viability with an IC50 value of approximately 30 µM. Further exploration is needed to understand its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
